4-Pyridin-3-yl-butyryl chloride
Description
4-Pyridin-3-yl-butyryl chloride (C₉H₁₀ClNO) is an acyl chloride derivative featuring a pyridine ring substituted at the 3-position with a butyryl chloride chain. This compound is primarily utilized as a reactive intermediate in organic synthesis, enabling the introduction of the pyridinyl-butyryl moiety into larger molecules via nucleophilic acyl substitution. Its acyl chloride group confers high reactivity, making it suitable for forming amides, esters, or other derivatives.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-pyridin-3-ylbutanoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c10-9(12)5-1-3-8-4-2-6-11-7-8/h2,4,6-7H,1,3,5H2 |
InChI Key |
NVGBKLQEQWVESF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Pyridin-3-yl-butyryl chloride with structurally related pyridine derivatives, focusing on functional groups, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Comparisons
Functional Groups and Reactivity Acyl Chloride vs. Amide/Ester: this compound’s acyl chloride group is significantly more reactive than the amide () or ester () groups in analogous compounds. This reactivity facilitates rapid conjugation with nucleophiles (e.g., amines or alcohols) to form stable bonds, a critical feature in pharmaceutical intermediate synthesis .
Synthetic Utility
- Amide Formation : highlights the use of chloroacetyl chloride to synthesize acetamide derivatives with anticancer activity. Similarly, this compound could serve as a precursor for amides with extended alkyl chains, modulating steric and electronic properties in drug design .
- Esterification : Unlike the ester-containing compound in , acyl chlorides like this compound enable one-step ester synthesis under mild conditions, avoiding the need for coupling reagents.
Biological Activity While this compound itself lacks reported bioactivity, its amide derivatives (e.g., ’s thiadiazole-acetamide compound) demonstrate cytotoxicity, suggesting that the pyridinyl moiety contributes to target binding.
Safety and Handling
- Acyl chlorides are typically corrosive and moisture-sensitive, requiring stringent safety protocols (e.g., inert atmospheres, gloves/eye protection). While details handling for a dihydrochloride salt, similar precautions apply to this compound due to its reactive chloride group .
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